molecular formula C19H20IN3O2S B10853815 2-iodo-N-[3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indol-5-yl]benzenesulfonamide

2-iodo-N-[3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indol-5-yl]benzenesulfonamide

Cat. No.: B10853815
M. Wt: 481.4 g/mol
InChI Key: ZLTKHJVPOSETMR-CQSZACIVSA-N
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Description

WAY-466 is a compound known for its role as a selective agonist of the serotonin 5-hydroxytryptamine 6 receptor. This receptor is primarily found in the central nervous system and is involved in various cognitive processes, including learning and memory. WAY-466 has been studied for its potential therapeutic applications in treating cognitive deficits and neuropsychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-466 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the imidazopyridine core: This is achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine.

    Substitution reactions: Various substituents are introduced to the imidazopyridine core through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the substituted imidazopyridine with a sulfonamide derivative to yield WAY-466.

Industrial Production Methods: Industrial production of WAY-466 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: WAY-466 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of WAY-466.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted derivatives of WAY-466, which can be further studied for their biological activity.

Scientific Research Applications

    Chemistry: Used as a tool compound to study the serotonin 5-hydroxytryptamine 6 receptor and its role in cognitive processes.

    Biology: Investigated for its effects on neurotransmitter systems and its potential to modulate cognitive functions.

    Medicine: Explored as a potential therapeutic agent for treating cognitive deficits associated with neuropsychiatric disorders such as Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of new drugs targeting the serotonin 5-hydroxytryptamine 6 receptor.

Mechanism of Action

WAY-466 exerts its effects by selectively binding to and activating the serotonin 5-hydroxytryptamine 6 receptor. This activation leads to an increase in the levels of neurotransmitters such as gamma-aminobutyric acid in brain regions associated with anxiety and cognitive functions. The compound modulates cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory processes .

Comparison with Similar Compounds

WAY-466 is unique in its high selectivity and potency for the serotonin 5-hydroxytryptamine 6 receptor compared to other similar compounds. Some similar compounds include:

    EMD-386088: Another selective agonist of the serotonin 5-hydroxytryptamine 6 receptor, but with different pharmacokinetic properties.

    SB-271046: A selective antagonist of the serotonin 5-hydroxytryptamine 6 receptor, used to study the receptor’s role in cognitive functions.

WAY-466 stands out due to its specific binding affinity and the ability to modulate multiple neurotransmitter systems, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H20IN3O2S

Molecular Weight

481.4 g/mol

IUPAC Name

2-iodo-N-[3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indol-5-yl]benzenesulfonamide

InChI

InChI=1S/C19H20IN3O2S/c20-17-5-1-2-6-19(17)26(24,25)23-15-7-8-18-16(11-15)13(12-22-18)10-14-4-3-9-21-14/h1-2,5-8,11-12,14,21-23H,3-4,9-10H2/t14-/m1/s1

InChI Key

ZLTKHJVPOSETMR-CQSZACIVSA-N

Isomeric SMILES

C1C[C@@H](NC1)CC2=CNC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4I

Canonical SMILES

C1CC(NC1)CC2=CNC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4I

Origin of Product

United States

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